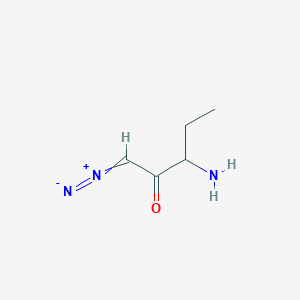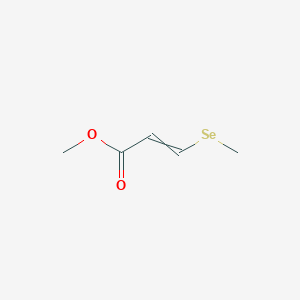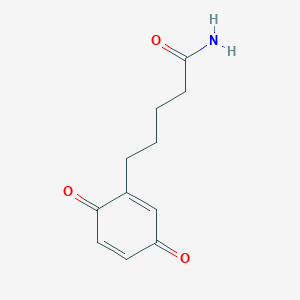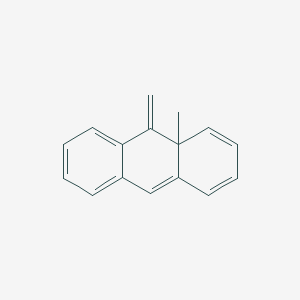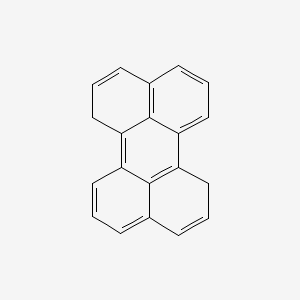
1,7-Dihydroperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dihydroperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon composed of five fused benzene rings Perylene and its derivatives are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dihydroperylene can be synthesized through several methods. One common approach involves the reduction of perylene using suitable reducing agents. For instance, the reduction of perylene with sodium borohydride in the presence of a catalyst can yield this compound. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The choice of reducing agents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dihydroperylene undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of perylene quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of this compound can yield fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the perylene core. For example, halogenation using bromine or chlorination can produce halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Perylene quinones.
Reduction: Fully hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Dihydroperylene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various perylene derivatives with unique optical and electronic properties.
Biology: Employed as a fluorescent probe for studying biological membranes and cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,7-Dihydroperylene is primarily related to its ability to interact with light and its electronic properties. In biological systems, it can act as a fluorescent probe by intercalating into lipid membranes and emitting fluorescence upon excitation. In optoelectronic applications, its unique electronic structure allows it to function as an efficient charge carrier in devices like OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perylene: The parent compound with a similar structure but without hydrogenation at the 1 and 7 positions.
1,6,7,12-Tetrachloroperylene: A chlorinated derivative with different electronic properties.
Perylene diimides: Derivatives with imide functional groups, widely used in organic electronics.
Uniqueness
1,7-Dihydroperylene is unique due to its specific hydrogenation pattern, which imparts distinct electronic and optical properties compared to its parent compound and other derivatives. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112158-89-1 |
|---|---|
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1,7-dihydroperylene |
InChI |
InChI=1S/C20H14/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-9,12H,10-11H2 |
InChI-Schlüssel |
MBSAERRYXUKVGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C3C1=C4C=CC=C5C4=C(C3=CC=C2)CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


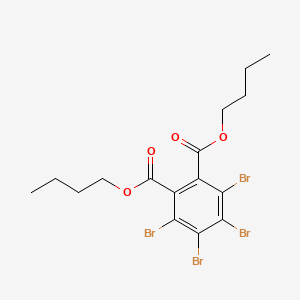
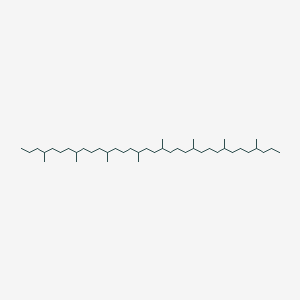


![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
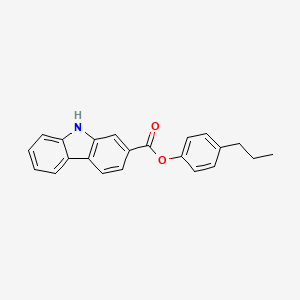
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

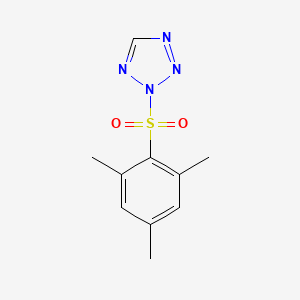
![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
